3-Methyl-1-phenylbutan-1-amine hydrochloride is a chemical compound of interest in organic chemistry and pharmacology. It is recognized for its structural similarities to various neurotransmitters, making it a candidate for research into its biological activities, particularly concerning gastrointestinal health and neurotransmission. This compound is classified as an aliphatic amine due to the presence of the amine functional group attached to a butane backbone and as a phenethylamine because of its phenyl group attachment. The compound's molecular formula is , with a molecular weight of approximately 199.72 g/mol .
The synthesis of 3-Methyl-1-phenylbutan-1-amine hydrochloride typically involves the reaction of 3-methyl-1-phenylbutan-1-amine with hydrochloric acid. This reaction is conducted under controlled conditions to yield the hydrochloride salt, which enhances the compound's stability and solubility .
The synthesis process may include several steps:
The molecular structure of 3-Methyl-1-phenylbutan-1-amine hydrochloride consists of:
The compound can be represented by the following structural data:
3-Methyl-1-phenylbutan-1-amine hydrochloride can participate in various chemical reactions:
Common reagents employed in these reactions include:
The mechanism of action for 3-Methyl-1-phenylbutan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It mimics natural neurotransmitters, leading to an increase in their release and inhibition of their reuptake. This results in enhanced neurotransmission and potential stimulant effects, which may have implications for therapeutic uses in conditions like irritable bowel syndrome .
The compound exhibits the following physical properties:
Key chemical properties include:
Relevant safety data indicates that it may cause skin irritation and serious eye irritation .
3-Methyl-1-phenylbutan-1-amine hydrochloride has several scientific applications:
This compound's diverse applications underscore its significance in both research and industrial contexts, highlighting its potential as a versatile chemical entity in various scientific fields.
The synthesis of 3-methyl-1-phenylbutan-1-amine hydrochloride (CAS 91338-97-5) employs both racemic and enantioselective routes, with precursor design being pivotal for pharmaceutical applications. The core structure features a phenethylamine backbone with a β-branched alkyl chain, synthesized primarily through reductive amination strategies. In racemic synthesis, 3-methylbutyraldehyde undergoes condensation with aniline derivatives followed by sodium borohydride reduction, yielding the free base amine subsequently converted to the hydrochloride salt under anhydrous HCl conditions [1] .
Enantiopure precursors require resolution techniques or asymmetric synthesis. The (S)-enantiomer (CAS 1269470-38-3) and (R)-enantiomer (CAS 1263198-93-1) are synthesized via chiral pool modification or catalytic asymmetric hydrogenation. Stereochemistry is confirmed through chiral HPLC and optical rotation analysis, with the (S)-configuration displaying superior receptor affinity in biological studies [4] . Key synthetic intermediates include β-keto esters for reductive amination and enantiopure epoxides for ring-opening reactions, providing access to gram-scale quantities with >99% purity when processed under cGMP conditions .
Table 1: Comparative Synthetic Routes to Chiral Amine Precursors
Method | Chiral Control Approach | Typical Yield | Purity Achievable | Key Limitation |
---|---|---|---|---|
Reductive Amination | Racemic | 65-75% | 95-98% | Low enantioselectivity |
Chiral Resolution | Diastereomeric salt formation | 30-40% | >99% ee | Yield loss in resolution |
Asymmetric Hydrogenation | Chiral catalysts (Ru/BINAP) | 80-92% | >99% ee | Catalyst cost sensitivity |
Enzymatic Transamination | Biocatalysts (ω-TA) | 70-85% | >99% ee | Substrate scope limitations |
Enantioselective synthesis leverages transition metal catalysis and organocatalysis to construct the chiral center. Ruthenium-BINAP complexes facilitate asymmetric hydrogenation of enamine precursors (e.g., (Z)-3-methyl-1-phenylbut-1-en-1-amine), achieving enantiomeric excess (ee) >99% under optimized conditions (50 bar H₂, 60°C, tert-butanol solvent) [4] [6]. The reaction proceeds via a concerted mechanism where chiral induction occurs through quadrant-selective substrate-catalyst coordination.
Biocatalytic routes employ ω-transaminases (ω-TA) for kinetic resolution of racemates or asymmetric amination of prochiral ketones. Engineering of Chromobacterium violaceum transaminases enables conversion of 3-methyl-1-phenylbutan-1-one to the (S)-amine with 98% conversion and >99% ee using isopropylamine as an amino donor [6]. Computational modeling confirms the enantiopreference stems from steric constraints in the enzyme's active pocket, favoring re-face protonation during imine intermediate hydrolysis [4].
Critical physicochemical parameters for catalytic efficiency include:
Hydrochloride salt formation is optimized for crystallinity, stability, and process scalability. The free base amine is dissolved in anhydrous ethyl acetate or diethyl ether, followed by controlled bubbling of hydrogen chloride gas at 0-5°C. Critical parameters include:
Crystallization kinetics studies reveal that seeding with pre-formed salt crystals (0.1–1.0% w/w) accelerates nucleation, yielding uniform particles (D90 < 50 µm). The hydrochloride salt (CAS 91338-97-5) exhibits superior stability over the free base, with thermal decomposition onset at 215°C (vs. 95°C for free amine). Storage under inert atmosphere at room temperature prevents hygroscopic degradation, maintaining >99% purity over 24 months [1] [2] .
Table 2: Hydrochloride Salt Crystallization Optimization Parameters
Parameter | Suboptimal Condition | Optimized Condition | Impact on Product |
---|---|---|---|
HCl Equivalents | 0.95 eq | 1.05 eq | Prevents amine dissociation |
Reaction Temperature | 25°C | 0-5°C | Eliminates racemization (chiral salts) |
Solvent | Methanol | Ethyl acetate | Reduces solvent inclusion in crystal lattice |
Cooling Rate | Rapid quenching | 0.5°C/minute | Improves crystal size distribution |
Seeding | None | 0.5% w/w seed crystals | Controls polymorphism |
Structural diversification targets enhanced receptor affinity and metabolic stability. Key modifications include:
Synthetic approaches to analogues employ:
Notable bioactive compounds include 3-methyl-1-(naphthalen-1-yl)butan-1-amine (CAS 1204595-16-3) and fluorinated phenyl variants, designed as CNS-active candidates with predicted LogP values of 3.5–4.0 and BBB permeability scores >4.0 (computational models) [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1